molecular formula C15H13ClN2O3 B14921183 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14921183
M. Wt: 304.73 g/mol
InChI Key: WGLYPIWNXBNHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a furylmethyl group, and an isoxazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-chlorobenzaldehyde with furfurylamine, followed by cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield dihydroisoxazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroisoxazole derivatives.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole ring and chlorophenyl group are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-N-(2-FURYLMETHYL)ACRYLAMIDE
  • 3-(4-CHLOROPHENYL)-N-(2-FURYLMETHYL)-4-PHENYL-1-BUTANAMINE

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-N~5~-(2-FURYLMETHYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE stands out due to its isoxazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h1-7,14H,8-9H2,(H,17,19)

InChI Key

WGLYPIWNXBNHHH-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.